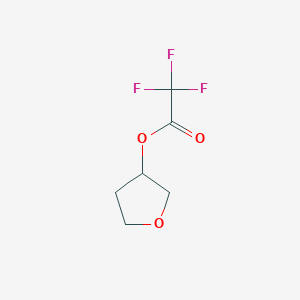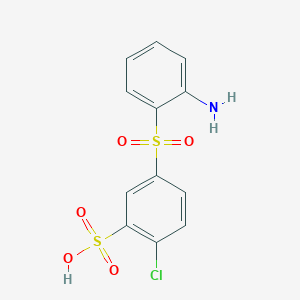
1,1'-(Butane-1,4-diyl)bis(4-azidobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) is an organic compound characterized by the presence of two azide groups attached to a butane backbone, with each azide group linked to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) typically involves the reaction of 1,4-dibromobutane with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by azide groups. The reaction conditions generally include:
- Temperature: 80-100°C
- Reaction Time: 12-24 hours
- Solvent: DMF or similar polar aprotic solvents
Industrial Production Methods: While specific industrial production methods for 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially explosive azide groups.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) can undergo various chemical reactions, including:
Reduction: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution: The azide groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuAAC reaction).
Substitution: Various nucleophiles such as amines, thiols, or phosphines in polar solvents.
Major Products:
Reduction: 1,1’-(Butane-1,4-diyl)bis(4-aminobenzene)
Cycloaddition: 1,1’-(Butane-1,4-diyl)bis(4-triazolylbenzene)
Substitution: Corresponding substituted benzene derivatives
Applications De Recherche Scientifique
1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing heterocycles and polymers.
Biology: Employed in bioconjugation techniques, particularly in the labeling of biomolecules through click chemistry.
Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and explosives.
Mécanisme D'action
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) primarily involves the reactivity of the azide groups. These groups can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. The azide groups can also be reduced to amines, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Similar Compounds:
1,1’-(1,3-Butadiyne-1,4-diyl)bis(benzene): Similar backbone but with a butadiyne linkage instead of azide groups.
1,1’-(2-Butene-1,4-diyl)bis(benzene): Contains a butene linkage instead of azide groups.
1,1’-(Butane-1,4-diyl)bis(4-aminobenzene): The reduced form of 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) with amine groups instead of azides.
Uniqueness: 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) is unique due to the presence of azide groups, which impart high reactivity and versatility in chemical synthesis. The azide functionality allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.
Propriétés
| 91707-40-3 | |
Formule moléculaire |
C16H16N6 |
Poids moléculaire |
292.34 g/mol |
Nom IUPAC |
1-azido-4-[4-(4-azidophenyl)butyl]benzene |
InChI |
InChI=1S/C16H16N6/c17-21-19-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)20-22-18/h5-12H,1-4H2 |
Clé InChI |
BJOFSMYAXCKIBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)


